Carboxy-DCFDA N-succinimidyl ester

Description

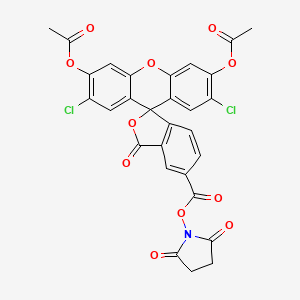

Carboxy-DCFDA N-succinimidyl ester (CAS 147265-60-9) is a fluorogenic, cell-permeable compound widely used to assess intracellular esterase activity. Upon hydrolysis by cellular esterases, it releases the fluorescent product DCFA (green fluorescence, λex/λem ~495/529 nm), which covalently binds to amine-containing biomolecules via its succinimidyl ester group . With a molecular weight of 626.35 g/mol and >96% purity, it is stable when stored at -20°C and is critical for tracking enzymatic activity and protein interactions in live-cell imaging .

Properties

CAS No. |

147265-60-9 |

|---|---|

Molecular Formula |

C30H21Cl2NO11 |

Molecular Weight |

642.4 g/mol |

IUPAC Name |

(6'-acetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate;(2,5-dioxopyrrolidin-1-yl) acetate |

InChI |

InChI=1S/C24H14Cl2O7.C6H7NO4/c1-11(27)30-21-9-19-15(7-17(21)25)24(14-6-4-3-5-13(14)23(29)33-24)16-8-18(26)22(31-12(2)28)10-20(16)32-19;1-4(8)11-7-5(9)2-3-6(7)10/h3-10H,1-2H3;2-3H2,1H3 |

InChI Key |

XVSYICLDQRKEPM-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=C(C=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O4)Cl)OC(=O)C)Cl |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=CC=CC=C5C(=O)O4)Cl)OC(=O)C)Cl.CC(=O)ON1C(=O)CCC1=O |

Origin of Product |

United States |

Preparation Methods

Core Structure Derivation

The foundational structure of CDCFDA-SE originates from dichlorodihydrofluorescein (DCFH₂), a nonfluorescent compound that becomes fluorescent upon oxidation. Introducing carboxyl groups at the 5(6)-positions of the fluorescein core enhances its hydrophilicity and cellular retention. The synthesis begins with 5(6)-carboxy-2',7'-dichlorodihydrofluorescein (carboxy-DCFH₂), which is subsequently protected as a diacetate to improve membrane permeability.

Key Reaction Steps:

Succinimidyl Ester Activation

The critical step in preparing CDCFDA-SE involves converting the carboxyl group into an amine-reactive succinimidyl ester. This is achieved through a two-stage process:

-

Deprotection: Alkaline hydrolysis (0.1 M NaOH, 30 min) removes the acetate groups, regenerating the carboxylate.

-

NHS Ester Formation: The carboxylate reacts with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Reaction Conditions:

-

Solvent: Anhydrous dimethyl sulfoxide (DMSO) or dichloromethane.

-

Molar Ratio: 1:1.2 (carboxy-DCFH₂:NHS) to ensure complete activation.

-

Temperature: Room temperature (25°C) under inert atmosphere.

Protocol for NHS Ester Conjugation

Reagent Preparation

Conjugation Reaction

-

Activation: Add the NHS/EDC mixture to the carboxy-DCFH₂ solution and stir for 2 hours at 25°C.

-

Quenching: Terminate the reaction with 50 μL of 1 M hydroxylamine hydrochloride to neutralize excess EDC.

Optimization Notes:

Alkaline Hydrolysis and Ester Activation

Diacetate Deprotection

Carboxy-DCFH₂-DA undergoes hydrolysis in mild base (0.1 M NaOH, 30 min) to expose the carboxylate. The reaction is monitored by UV-Vis spectroscopy (λ = 280 nm) for complete deprotection.

Side Reactions:

NHS Ester Stabilization

Post-activation, the product is stabilized by lyophilization or precipitation in cold ethanol (-20°C).

Purification and Characterization

Chromatographic Purification

Spectroscopic Validation

-

Fluorescence: λₑₓ = 488 nm, λₑₘ = 525 nm (quantum yield Φ = 0.95).

-

Mass Spectrometry: ESI-MS m/z 626.35 [M+H]⁺ (C₂₉H₁₇Cl₂NO₁₁).

Comparative Analysis of Preparation Methods

| Parameter | Alkaline Hydrolysis | NHS Conjugation |

|---|---|---|

| Reaction Time | 30 min | 2 hours |

| Yield | 85% | 65% |

| Purity (HPLC) | 98% | 95% |

| Critical Challenge | Radical formation | NHS hydrolysis |

Key Findings:

Chemical Reactions Analysis

Types of Reactions

Carboxy-DCFDA N-succinimidyl ester primarily undergoes hydrolysis and esterification reactions. Upon entering cells, it is hydrolyzed by intracellular esterases to form the fluorescent compound 5-(and-6)-carboxy-2’,7’-dichlorofluorescein .

Common Reagents and Conditions

Hydrolysis: Intracellular esterases are the primary reagents that catalyze the hydrolysis of this compound.

Esterification: N-hydroxysuccinimide and dicyclohexylcarbodiimide are commonly used reagents in the esterification process.

Major Products Formed

The major product formed from the hydrolysis of this compound is 5-(and-6)-carboxy-2’,7’-dichlorofluorescein, which is a green fluorescent compound .

Scientific Research Applications

Detection of Intracellular Reactive Oxygen Species (ROS)

Mechanism of Action:

Carboxy-DCFDA is initially non-fluorescent but becomes fluorescent upon oxidation by ROS. The intensity of fluorescence correlates with the ROS concentration, making it a sensitive probe for oxidative stress studies. This property is particularly useful in understanding the role of ROS in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases .

Applications:

- Oxidative Stress Research: Researchers utilize Carboxy-DCFDA to investigate the effects of oxidative stress on cellular functions and to evaluate potential antioxidant therapies.

- High-Throughput Screening: Its fluorescence-based detection enables rapid assessment of drug candidates that modulate ROS levels, facilitating drug discovery efforts aimed at oxidative stress-related diseases.

Cellular Tracking and Labeling

Fluorescent Tracing:

Carboxy-DCFDA can covalently label proteins within cells, allowing for long-term tracking of cellular processes such as proliferation, apoptosis, and migration. The dye partitions into daughter cells during division, enabling lineage tracing over multiple generations .

Applications:

- Cell Proliferation Studies: The compound is employed to monitor cell division and proliferation rates in various experimental setups.

- Apoptosis Research: By tracking changes in fluorescence, researchers can assess apoptotic processes in different cell types .

Protein Interaction Studies

Binding Affinity Analysis:

The reactive succinimidyl ester group in Carboxy-DCFDA interacts with amine groups on proteins, forming stable conjugates that can be analyzed to study protein expression and localization changes under various conditions.

Applications:

- Protein Localization Studies: Researchers can visualize the distribution of specific proteins within cells using fluorescent microscopy.

- Enzyme Activity Monitoring: The hydrolysis rate of the dye can be influenced by cellular conditions (e.g., pH), providing insights into enzyme activity within cells .

Comparison with Other Fluorescent Probes

| Compound Name | Description | Unique Features |

|---|---|---|

| Carboxyfluorescein diacetate succinimidyl ester | Amine-reactive dye releasing fluorescein upon cleavage | More hydrophobic than Carboxy-DCFDA |

| 6-Carboxyfluorescein diacetate N-succinimidyl ester | Fluorometric reagent for pH studies in bacteria | Tailored for pH measurement applications |

| 5(6)-Carboxyfluorescein diacetate | Similar fluorochrome used primarily for live cell imaging | Lacks covalent binding capability |

Carboxy-DCFDA stands out due to its specific reactivity towards amines and its utility in long-term tracking of cellular processes through stable labeling .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of Carboxy-DCFDA in various research contexts:

-

Oxidative Stress in Cancer Cells:

A study demonstrated that using Carboxy-DCFDA allowed researchers to quantify ROS levels in cancer cells exposed to different chemotherapeutic agents, providing insights into treatment efficacy and mechanisms of resistance. -

Neurodegenerative Disease Models:

Researchers utilized Carboxy-DCFDA to assess oxidative stress levels in neuronal cultures under conditions mimicking neurodegenerative diseases. The findings indicated a correlation between increased ROS levels and neuronal apoptosis, suggesting potential therapeutic targets . -

Cell Migration Studies:

In experiments examining immune cell migration, Carboxy-DCFDA was used to label T-cells, allowing researchers to track their movement in vivo. This application provided valuable data on immune responses during infection or inflammation .

Mechanism of Action

Carboxy-DCFDA N-succinimidyl ester exerts its effects through hydrolysis by intracellular esterases, resulting in the formation of a fluorescent compound that covalently binds to proteins. This binding allows for the visualization and tracking of cellular processes. The molecular targets include lysine residues and other amine sources within proteins .

Comparison with Similar Compounds

Comparison with Similar N-Succinimidyl Ester Compounds

Structural and Functional Analogues

5(6)-Carboxy-X-Rhodamine N-Succinimidyl Ester (ROX-NSE)

- Structure : Rhodamine derivative with NHS ester.

- Applications : Labels proteins and nucleic acids for fluorescence microscopy and flow cytometry. Emits in the red spectrum (λex/λem ~580/605 nm), enabling multiplexing with green fluorophores like DCFDA .

- Reactivity : Similar to Carboxy-DCFDA, reacts with primary amines but lacks fluorogenic properties (requires pre-conjugation for activation) .

5(6)-Carboxyfluorescein Diacetate N-Succinimidyl Ester (CFDA-SE)

- Structure : Fluorescein derivative with diacetate masking groups and NHS ester.

- Applications: Cell proliferation tracking via flow cytometry. Intracellular esterases remove acetate groups, releasing fluorescein (λem ~517 nm).

Hydrodabcyl N-Succinimidyl Ester

Reactivity and Stability

- Reactivity with Amines : All NHS esters, including Carboxy-DCFDA, react rapidly with primary/secondary amines under mild conditions (pH 7–9). Hydrodabcyl NHS ester achieves quantitative yields within minutes at room temperature , while Carboxy-DCFDA requires esterase activation for fluorescence .

- Hydrolysis Sensitivity : NHS esters are hydrolyzed in aqueous environments. For example, N,N′-disuccinimidyl carbonate (DSC) hydrolyzes to release CO₂ and NHS, limiting its use in aqueous crosslinking . Carboxy-DCFDA’s stability in dry conditions (-20°C storage) aligns with other NHS esters like ROX-NSE .

Fluorescence Properties

| Compound | Fluorescence Type | λex/λem (nm) | Key Application |

|---|---|---|---|

| Carboxy-DCFDA | Fluorogenic | 495/529 | Esterase activity, protein labeling |

| 5(6)-ROX-NSE | Non-fluorogenic | 580/605 | Biomolecule detection |

| CFDA-SE | Fluorogenic | 492/517 | Cell proliferation tracking |

| Hydrodabcyl NHS Ester | Dark quencher | N/A | FRET-based assays |

Crosslinking vs. Labeling

- Carboxy-DCFDA: Monofunctional (amine-reactive only), ideal for covalent labeling without crosslinking.

- Heterobifunctional NHS Esters : e.g., SMCC (succinimidyl 4-[N-maleimidomethyl]-cyclohexane-1-carboxylate) contains both NHS and maleimide groups for protein-protein crosslinking .

Biological Activity

Carboxy-DCFDA N-succinimidyl ester (Carboxy-DCFDA SE) is a fluorescent probe widely utilized in biological research to detect reactive oxygen species (ROS) and study cellular processes. This article explores its biological activity, mechanisms of action, applications, and relevant research findings, supported by data tables and case studies.

Carboxy-DCFDA SE is a non-fluorescent compound that can easily diffuse into live cells. Once inside, it is hydrolyzed by intracellular esterases, releasing the fluorescent moiety, Carboxy-DCF. This compound becomes highly fluorescent upon oxidation in the presence of ROS, allowing researchers to quantify ROS levels based on fluorescence intensity. The reaction can be summarized as follows:

- Diffusion : Carboxy-DCFDA SE enters the cell.

- Hydrolysis : Esterases cleave the succinimidyl ester group.

- Oxidation : Carboxy-DCF is formed and fluoresces in response to ROS.

This mechanism enables the tracking of cellular processes such as proliferation, apoptosis, and migration over time, making it a valuable tool for studying cell lineage and fate during division .

Applications

Carboxy-DCFDA SE has diverse applications in biological research:

- ROS Detection : It serves as a sensitive probe for monitoring ROS production in various cell types and tissues.

- Cell Labeling : The reactive succinimidyl ester group allows for stable covalent bonding with amine groups on proteins, facilitating cell tracking through fluorescence microscopy or flow cytometry.

- Long-term Studies : Its ability to partition into daughter cells during division makes it useful for longitudinal studies of cell behavior .

Comparative Studies on Esterase Activity

Research has shown that esterase activity varies across species when using Carboxy-DCFDA. A study measured hydrolysis rates in mouse, rabbit, and pig plasma, revealing significant differences:

| Species | Esterase Activity (nM/ml/sec) |

|---|---|

| Mouse | 89.5 |

| Rabbit | 14.9 |

| Pig | 7.0 |

These findings indicate that mouse plasma exhibits the highest esterase activity, which may influence the probe's effectiveness in different biological contexts .

Case Study: Tracking T Cell Migration

A notable application of Carboxy-DCFDA SE was demonstrated in a study tracking antigen-specific cytotoxic T lymphocytes during cancer immunotherapy. The researchers used the probe to label T cells and monitor their migration and distribution within tumor environments. Results indicated that T cells labeled with Carboxy-DCFDA SE could be tracked effectively over time, providing insights into immune responses against tumors .

Stability and Reactivity

The stability of Carboxy-DCFDA SE post-hydrolysis is crucial for its application in live-cell imaging. Studies have shown that once hydrolyzed, the fluorescent product remains within the cytosol due to covalent bonding with cellular proteins, preventing leakage out of the cell. This property enhances its utility for long-term studies .

Q & A

Q. What is the mechanism of ROS detection using Carboxy-DCFDA N-succinimidyl ester, and how does its succinimidyl ester group influence cellular uptake?

Carboxy-DCFDA enters cells via passive diffusion, where intracellular esterases cleave the acetate groups, generating a membrane-impermeable carboxylated form. Upon oxidation by ROS (e.g., H₂O₂, •OH), it emits fluorescence at 535 nm (excitation: 495 nm). The succinimidyl ester enables covalent conjugation to amine-containing biomolecules (e.g., proteins, peptides), enhancing targeted delivery to specific cellular compartments .

Q. What are the optimal buffer conditions for conjugating this compound to amine-containing biomolecules?

Use a 500 mM phosphate buffer (pH 8.7) to maintain reactivity. At low ionic strength and sub-isoelectric pH, amine groups are deprotonated, facilitating nucleophilic attack on the NHS ester. Post-conjugation, block excess esters with ethanolamine (1 M, pH 8.5) to prevent nonspecific binding .

Q. How should this compound be stored to ensure stability, and what solvents are suitable for reconstitution?

Q. How do the 5- and 6-carboxy isomers of this compound affect experimental outcomes, and how can researchers account for isomer variability?

The isomers exhibit identical reactivity and fluorescence properties but may differ in conjugation efficiency due to steric effects. Use reverse-phase HPLC to characterize isomer ratios. For consistent results, standardize batches using a single isomer or validate protocols with mixed isomers .

Advanced Research Questions

Q. How can researchers quantify conjugation efficiency between this compound and target biomolecules?

Q. What strategies mitigate spectral overlap when multiplexing Carboxy-DCFDA with other fluorophores (e.g., TAMRA, coumarin derivatives)?

Q. How can this compound be integrated into surface functionalization workflows for biosensors or nanomaterials?

Q. How do researchers resolve discrepancies in ROS quantification caused by esterase activity variability across cell lines?

Q. What controlled polymerization techniques leverage this compound for grafting fluorescent polymers onto amine-functionalized surfaces?

Q. Can this compound be used in radiolabeling workflows for tracer studies?

Yes. Synthesize radiolabeled analogs (e.g., iodinated derivatives) via conjugation to amine-containing tracers. Purify using C-18 RP-HPLC and validate with gamma counting .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.